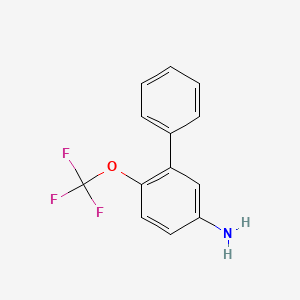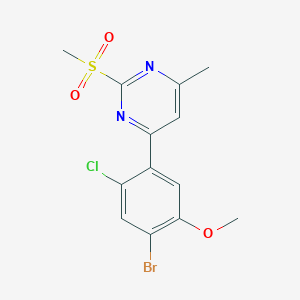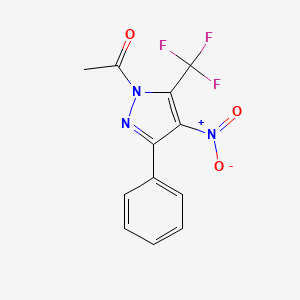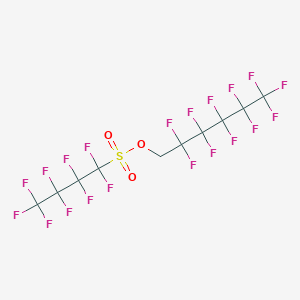
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a member of the perfluoroalkyl sulfonates family. These compounds are known for their exceptional chemical stability and resistance to degradation, which makes them valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate typically involves the reaction of a perfluorinated alkyl iodide with a sulfonating agent. One common method is the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl iodide with nonafluorobutane-1-sulfonyl fluoride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production is typically carried out in a controlled environment to ensure the safety and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate exerts its effects is primarily through its interaction with other molecules via its sulfonate group. The sulfonate group can form strong ionic bonds with various substrates, making it an effective agent in modifying surface properties and enhancing the stability of compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl iodide: Similar in structure but lacks the sulfonate group, making it less reactive in certain substitution reactions.
Nonafluorobutane-1-sulfonyl fluoride: Contains the sulfonate group but lacks the extended fluorinated alkyl chain, affecting its solubility and reactivity.
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine: Contains an amine group instead of a sulfonate group, leading to different reactivity and applications.
Uniqueness
The uniqueness of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate lies in its combination of a highly fluorinated alkyl chain with a reactive sulfonate group. This combination provides exceptional chemical stability, resistance to degradation, and versatility in various chemical reactions .
Propriétés
Numéro CAS |
924894-08-6 |
|---|---|
Formule moléculaire |
C10H2F20O3S |
Poids moléculaire |
582.16 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H2F20O3S/c11-2(12,3(13,14)4(15,16)5(17,18)8(23,24)25)1-33-34(31,32)10(29,30)7(21,22)6(19,20)9(26,27)28/h1H2 |
Clé InChI |
BQOLVFQIEAAHQR-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


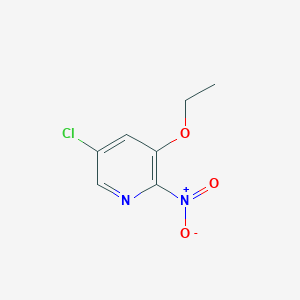


![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)

![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
